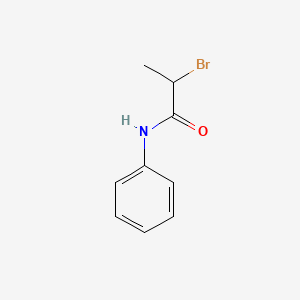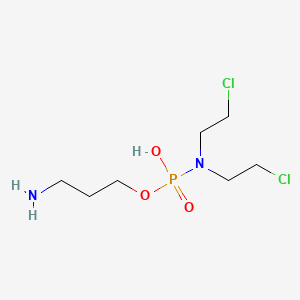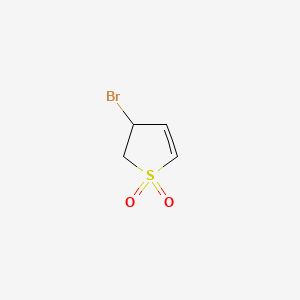
Pivalate de propyle
Vue d'ensemble
Description
Propyl pivalate (PP) is an organic ester compound used in a variety of scientific applications. It is a colorless liquid with a sweet, pungent odor and a boiling point of 95°C. It is insoluble in water and soluble in organic solvents such as alcohols and ethers. PP has a wide range of applications in the fields of biochemistry, physiology, and pharmacology, and is used in laboratory experiments for a variety of purposes.
Applications De Recherche Scientifique
Production de polypropylène
Le pivalate de propyle est utilisé dans la production de polypropylène (PP), un polymère polyvalent doté de nombreuses applications . Le PP a subi des changements importants ces dernières années, axés sur la demande de polymères de nouvelle génération . La polyvalence du PP provient de son agencement moléculaire unique, qui se compose de monomères de propylène reliés entre eux en une chaîne non coudée .
Incorporation de nanomatériaux
L’incorporation de nanomatériaux tels que le graphène, le MXène, la nano-argile, le borophane, les nanoparticules d’argent, etc., avec le PP pour des applications avancées a été répertoriée avec leurs principales caractéristiques et défis .
Formes fibre, membrane et matrice
Les progrès et les lacunes de la recherche au sein de trois formes clés de PP : fibre, membrane et matrice ont été analysés . Ces formes ont des applications polyvalentes dans des secteurs tels que la biomédecine, l’automobile, l’aérospatiale et la filtration de l’air/de l’eau .
Stockage d’énergie thermique
Le this compound est utilisé dans la préparation de composites à changement de phase de polyméthacrylate de méthyle/palmitate de propyle/graphite expansé (MPCM/EG) . Ces composites présentent une conductivité thermique élevée, une enthalpie élevée, une excellente stabilité thermique, une faible fuite et une bonne fiabilité du cycle thermique . Ils sont utilisés pour le stockage de chaleur et la gestion thermique .
Collecte d’énergie renouvelable
Les composites MPCM/EG sont utilisés dans la collecte d’énergie renouvelable . Ils absorbent et libèrent de grandes quantités de chaleur latente pendant le changement de phase .
Conservation de l’énergie des bâtiments
Ces composites sont également utilisés dans la conservation de l’énergie des bâtiments . Ils contribuent à maintenir la température et à réduire la consommation d’énergie .
Protection thermique des dispositifs microélectroniques
Les composites MPCM/EG sont utilisés pour la protection thermique des dispositifs microélectroniques . Ils contribuent à gérer la chaleur générée par ces dispositifs .
Protection des alcools
Le this compound est utilisé pour la pivaloylation des alcools . Ce procédé offre un temps de réaction court, des rendements élevés, une purification simple et ne nécessite aucune purification supplémentaire . Il offre également une sélectivité entre les alcools primaires et les alcools secondaires, ainsi que les alcools aliphatiques et les phénols .
Mécanisme D'action
Target of Action
It’s known that pivalic acid esters, such as propyl pivalate, are often used in organic chemistry as protecting groups . They interact with various substrates, particularly alcohols, and play a role in the pivaloylation process .
Mode of Action
Propyl pivalate acts as a pivaloylating agent, participating in the pivaloylation of alcohols . This process involves the transfer of a pivaloyl group from the propyl pivalate to the alcohol, resulting in the formation of a protected alcohol and propyl alcohol .
Biochemical Pathways
The biochemical pathways affected by propyl pivalate primarily involve the metabolism of pivalic acid, a product of propyl pivalate hydrolysis . Pivalic acid is metabolized by enzyme systems and pathways intended to oxidize a broad spectrum of organic acids generated during intermediary metabolism .
Pharmacokinetics
It’s known that pivalate, a metabolite of propyl pivalate, is eliminated primarily through urinary excretion of pivaloylcarnitine . This process can potentially deplete tissue carnitine content, which may have implications for the bioavailability and toxicity of propyl pivalate .
Result of Action
The primary result of propyl pivalate’s action is the protection of alcohols during chemical reactions . By transferring a pivaloyl group to an alcohol, propyl pivalate can prevent unwanted reactions involving the alcohol, thereby increasing the efficiency and selectivity of chemical syntheses .
Action Environment
The action of propyl pivalate can be influenced by various environmental factors. For instance, the efficiency of the pivaloylation process can be affected by the presence or absence of a solvent, with solvent-free conditions often being preferred . Additionally, the stability of propyl pivalate and its reactivity towards different substrates can be influenced by factors such as temperature and pH .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
propyl 2,2-dimethylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O2/c1-5-6-10-7(9)8(2,3)4/h5-6H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMKUYPGVVVLYSR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20199283 | |
| Record name | n-Propyl pivalate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20199283 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5129-35-1 | |
| Record name | n-Propyl pivalate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005129351 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | n-Propyl pivalate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20199283 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | propyl 2,2-dimethylpropanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


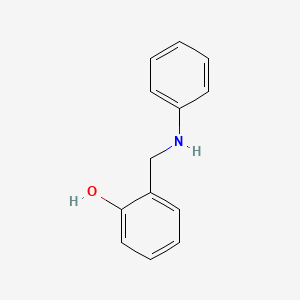
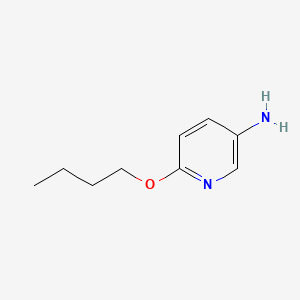
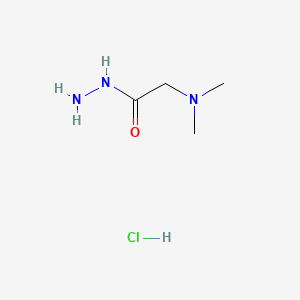
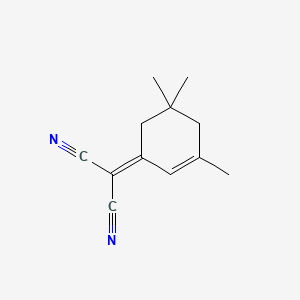
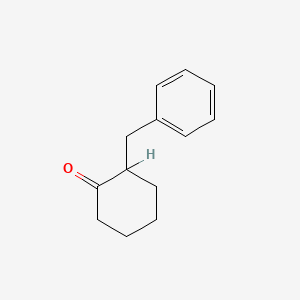
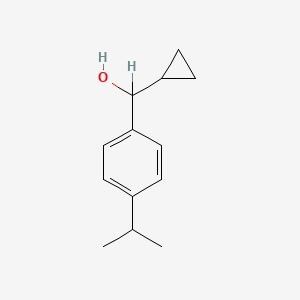
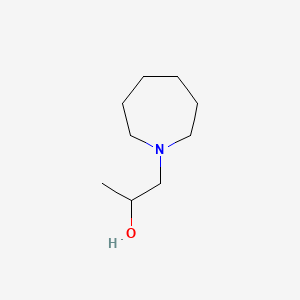


![1-(Bromomethyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B1266577.png)
